ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
Description
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a phenyl substituent at the β-carbon, and an ethyl ester moiety. The Boc group serves as a critical protecting agent for amines during multi-step organic syntheses, enabling selective reactivity in peptide coupling or functionalization reactions . This compound is structurally characterized by:
- Boc-protected amine: Enhances stability and prevents unwanted side reactions.
- Phenyl group: Introduces aromaticity and steric bulk, influencing solubility and reactivity.
- Ethyl ester: Provides a hydrolyzable group for further derivatization.
Its synthesis typically involves reacting ethyl 3-amino-3-phenylpropanoate hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine, achieving high yields (e.g., 95% in analogous fluorophenyl derivatives) .
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHVSPMBKVUOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield . The use of microreactor systems allows for better control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DIC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide, hydrochloric acid, water.
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Coupling: DIC, HATU, DMAP, acetonitrile.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Coupling: Peptide or amide bond formation.
Scientific Research Applications
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Structural and Functional Variations
The following table summarizes key differences between ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate and related compounds:
Key Research Findings
Substituent Effects on Reactivity: The 4-fluorophenyl derivative (C₁₆H₂₂FNO₄) exhibits higher synthetic efficiency (95% yield) compared to the 2-methylallyl-hydroxyl variant (29% yield), likely due to reduced steric hindrance and favorable electronic effects from fluorine . Trimethylstannyl-containing analogs (C₂₉H₄₇NO₉Sn) demonstrate specialized applications in positron emission tomography (PET) tracer synthesis, leveraging the stannyl group for isotope exchange .
Steric and Electronic Modifications :
- Allylsulfanyl group : Introduces sulfur-based reactivity (e.g., nucleophilic substitutions) but reduces molar mass compared to phenyl derivatives .
- 2,2-Dimethyl branching : Alters physical properties (e.g., melting point, solubility) due to increased steric bulk .
Boc Protection Efficiency: Boc protection of primary amines (e.g., in ethyl 3-amino-3-phenylpropanoate derivatives) is highly efficient under mild conditions (CH₂Cl₂, Et₃N) . Multi-Boc-protected compounds (e.g., DF-003 with amide linkages) require precise stoichiometry to avoid side reactions .
Biological Activity
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate, an amino acid derivative, has garnered attention in various fields of research due to its potential biological activities and applications in synthetic chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Overview of the Compound
This compound is characterized by:
- Chemical Structure : It features an ethyl ester group, a tert-butoxycarbonyl (Boc) protected amino group, and a phenyl group attached to a propanoate backbone.
- Molecular Formula : C15H21NO4
- CAS Number : 172265-28-0
This compound is primarily utilized in organic synthesis, particularly in the preparation of peptides and complex organic molecules, and serves as an intermediate in pharmaceutical development.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Protection of the Amino Group : The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as sodium carbonate or DMAP.
- Esterification : The carboxylic acid group is esterified using ethanol with a catalyst like sulfuric acid.
- Coupling Reaction : The protected amino acid is coupled with a phenyl group using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC).
This compound acts as a protected amino acid derivative. The Boc group protects the amino functionality during reactions, allowing for selective deprotection to yield free amines that can participate in various biochemical processes, including peptide bond formation and enzyme catalysis.
Biological Applications
This compound has been studied for its role in:
- Peptide Synthesis : It serves as a building block for synthesizing peptides, which are crucial in biological systems for enzyme function and cellular signaling.
- Drug Development : Its derivatives are explored for therapeutic applications due to their potential interactions with biological targets.
Case Study 1: Enzyme Interaction Studies
Research has shown that derivatives of this compound can influence enzyme-substrate interactions. For instance, studies demonstrated that substituents on the phenyl ring can modulate binding affinities to specific enzymes involved in metabolic pathways. The compound's ability to participate in peptide coupling reactions enhances its utility in creating enzyme inhibitors or substrates for further biochemical studies.
Case Study 2: Antimicrobial Activity
A study evaluated the antimicrobial properties of related compounds derived from this compound. Results indicated that certain derivatives exhibited significant inhibition against bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the critical steps and optimization strategies for synthesizing ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate?
- Methodological Answer : Synthesis typically involves:
- Protection of the amino group using tert-butoxycarbonyl (Boc) anhydride or chloride in the presence of a base (e.g., triethylamine) to prevent unwanted side reactions .
- Esterification of the carboxylic acid precursor with ethanol under reflux conditions, often catalyzed by H₂SO₄ or DCC (dicyclohexylcarbodiimide) .
- Purification via column chromatography or recrystallization to achieve >95% purity.
- Key optimization parameters : Temperature control (e.g., 0–5°C during Boc protection to minimize racemization), solvent choice (e.g., dichloromethane for Boc reactions), and stoichiometric ratios (e.g., 1.2 equivalents of Boc reagent) .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and ester carbonyl (δ ~170 ppm) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress using silica plates and UV visualization. A single spot at Rf ~0.5 (hexane:ethyl acetate, 3:1) indicates purity .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks matching the exact mass (e.g., C₁₆H₂₁NO₄: calculated 291.1471, observed 291.1468) .
Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound’s applications?
- Methodological Answer : The Boc group:
- Protects the amino group during multi-step syntheses (e.g., peptide coupling), preventing nucleophilic side reactions .
- Enhances solubility in organic solvents (e.g., THF, DCM) for easier handling .
- Facilitates deprotection under mild acidic conditions (e.g., HCl/dioxane) without disrupting the ester or phenyl groups .
Advanced Research Questions
Q. How do substituent effects (e.g., phenyl vs. fluorophenyl groups) influence reaction kinetics and product stability?
- Methodological Answer :
- Electron-withdrawing groups (e.g., fluorine) on the phenyl ring can slow down Boc protection due to reduced nucleophilicity of the amino group. Kinetic studies using HPLC show a 20% decrease in reaction rate for fluorophenyl analogs .
- Steric hindrance from bulky substituents (e.g., tert-butyl) may require elevated temperatures (e.g., 50°C) for esterification .
- Stability data : The compound degrades by <5% after 6 months at -20°C but shows 15% decomposition at 25°C (via LC-MS monitoring) .
Q. What strategies mitigate contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals, particularly for chiral centers adjacent to the phenyl group .
- Compare with analogs : For example, replacing the phenyl group with 4-fluorophenyl shifts the carbonyl carbon signal by 2–3 ppm in ¹³C NMR .
- Dynamic NMR experiments at variable temperatures can clarify conformational exchange in solution .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking (e.g., AutoDock Vina) identifies binding affinities to enzymes like proteases, with scoring functions prioritizing hydrogen bonds between the Boc group and active-site residues .
- MD simulations (e.g., GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, focusing on RMSD values <2 Å .
- Quantum mechanical calculations (e.g., DFT) model electronic effects of substituents on reactivity .
Q. What methodologies optimize enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane:isopropanol (90:10) .
- Asymmetric synthesis : Use (R)- or (S)-BINAP ligands in palladium-catalyzed couplings to achieve >99% ee .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of racemic mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
